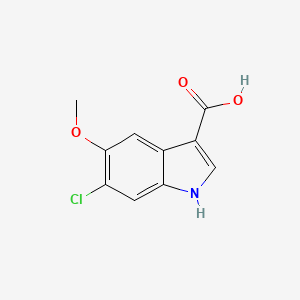
2,4-二甲基哌啶-4-醇
描述
2,4-Dimethylpiperidin-4-ol is a chemical compound with the molecular formula C7H15NO . It is used in pharmaceutical testing .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives, which include 2,4-Dimethylpiperidin-4-ol, were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpiperidin-4-ol consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms in the ring are substituted with methyl groups, and one of the carbon atoms is bonded to a hydroxyl group .科学研究应用
立体化学和合成:研究重点放在合成和立体化学上,如1,3-二甲基哌啶-4-醇衍生物。这些衍生物,包括它们的乙酸酯、苯甲酸酯和二苯乙酸酯,已被合成并分析其构型和构象,为有机化学和分子设计领域做出了贡献 (Casy & Jeffery, 1972)。
磁共振研究:对顺式和反式-2,6-二甲基哌啶进行了研究,通过质子磁共振(PMR)光谱分析它们的构型。这项研究有助于理解化学中的分子结构 (Booth, Little, & Feeney, 1968)。
药物化学:该化合物已被用于商业合成药物产品,如利洛卡因。这种合成途径突显了2,4-二甲基哌啶-4-醇衍生物在药物生产中的应用 (Murgagulova et al., 1998)。
化学亲和力研究:在生物化学研究中,2,4-二甲基哌啶-4-醇衍生物已被用于识别某些化合物的结合蛋白,展示了它在蛋白质组学和药物设计中的应用 (Chang et al., 2011)。
缓蚀:N-杂环胺,包括2,4-二甲基哌啶-4-醇衍生物,已被研究作为铁在酸性环境中的缓蚀剂。这项研究对材料科学和工程领域具有重要意义 (Babić-Samardžija, Khaled, & Hackerman, 2005)。
热化学:已确定了各种甲基哌啶异构体的标准摩尔生成焓,包括2,6-二甲基哌啶。这项研究对于理解这些化合物的热力学性质至关重要 (Ribeiro da Silva et al., 2006)。
作用机制
Target of Action
2,4-Dimethylpiperidin-4-ol is a chemical compound that has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , which belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it. This binding action is believed to be facilitated by the presence of a basic nitrogen atom in the compound, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The interaction of 2,4-Dimethylpiperidin-4-ol with the CCR5 receptor affects the process of HIV-1 entry into cells . When the compound binds to the CCR5 receptor, it prevents the entry of HIV-1 strains into cells that express CCR5 . This blockade of the CCR5 receptor is a key step in the biochemical pathway that leads to the prevention of HIV-1 infections .
Pharmacokinetics
Similar compounds, such as dipeptidyl peptidase-4 (dpp-4) inhibitors, are known to be readily absorbed orally . They exhibit widespread distribution into tissues, influenced by both lipophilicity and protein binding . The metabolism of these compounds is widely variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The result of the action of 2,4-Dimethylpiperidin-4-ol is the prevention of HIV-1 infections . By binding to the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells, thereby inhibiting the progression of the infection .
未来方向
The future directions of research on 2,4-Dimethylpiperidin-4-ol and its derivatives could involve further exploration of their potential therapeutic applications, particularly in the treatment of diseases like HIV . Additionally, more research could be done to fully understand their chemical properties and safety profiles .
生化分析
Biochemical Properties
2,4-Dimethylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been studied for its potential as a CCR5 antagonist, which is crucial in the process of HIV-1 entry into cells . The compound interacts with the CCR5 receptor, a seven-transmembrane G-protein coupled receptor, by forming a strong salt-bridge interaction with a basic nitrogen atom in the receptor . This interaction inhibits the binding of HIV-1 to the receptor, thereby preventing the virus from entering the host cells.
Cellular Effects
2,4-Dimethylpiperidin-4-ol has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways and gene expression related to the CCR5 receptor . By inhibiting the CCR5 receptor, 2,4-Dimethylpiperidin-4-ol can prevent the entry of HIV-1 into macrophages and other immune cells, thereby reducing the viral load and slowing the progression of HIV infection . Additionally, this compound may impact cellular metabolism by altering the expression of genes involved in immune response and inflammation.
Molecular Mechanism
The molecular mechanism of 2,4-Dimethylpiperidin-4-ol involves its binding interactions with the CCR5 receptor. The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, anchoring the ligand to the receptor site . This binding inhibits the receptor’s ability to interact with HIV-1, thereby blocking the virus’s entry into the host cells. Furthermore, 2,4-Dimethylpiperidin-4-ol may also modulate the activity of other enzymes and proteins involved in immune response and inflammation, contributing to its overall antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylpiperidin-4-ol have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that 2,4-Dimethylpiperidin-4-ol remains stable under various conditions, maintaining its inhibitory effects on the CCR5 receptor over extended periods . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and immune response.
Dosage Effects in Animal Models
The effects of 2,4-Dimethylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor and reduces HIV-1 entry into cells . At higher doses, 2,4-Dimethylpiperidin-4-ol may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2,4-Dimethylpiperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Additionally, 2,4-Dimethylpiperidin-4-ol may affect metabolic flux and metabolite levels, contributing to its overall pharmacological profile.
Subcellular Localization
The subcellular localization of 2,4-Dimethylpiperidin-4-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with the CCR5 receptor occurs at the cell membrane, where the receptor is localized . Understanding the subcellular distribution of 2,4-Dimethylpiperidin-4-ol can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2,4-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(2,9)3-4-8-6/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSNRINCDHFRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)


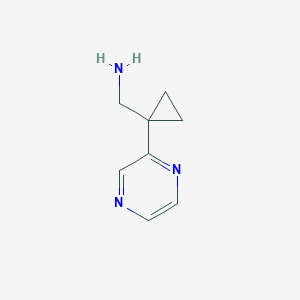
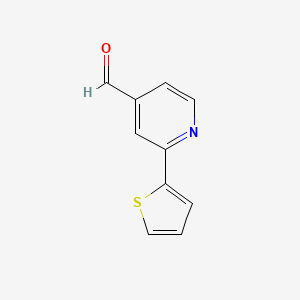
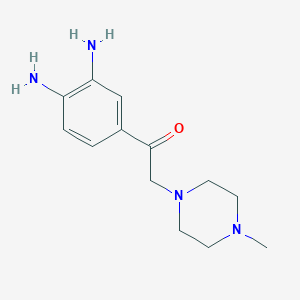
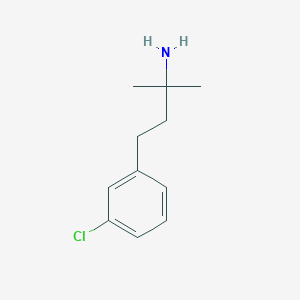
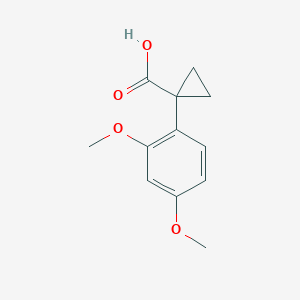
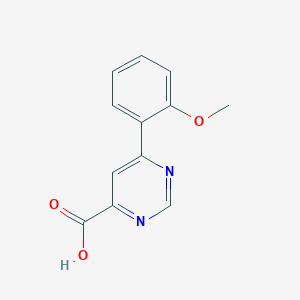
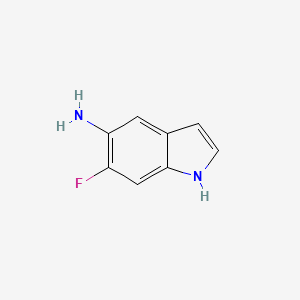

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
